Hexadeca-8,10-dienoic acid
Description
Hexadeca-8,10-dienoic acid is a 16-carbon unsaturated fatty acid with conjugated double bonds at positions 8 and 10. Its structure (CH₃(CH₂)₆CH=CH-CH₂-CH=CH(CH₂)₃COOH) confers unique physicochemical properties, such as lower melting points compared to saturated analogs, due to reduced molecular packing efficiency . This compound is synthesized via methods like acylative cleavage of ethers or halogenation of precursors, as noted in fatty acid synthesis studies .
Properties
CAS No. |
686721-81-3 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
hexadeca-8,10-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-9H,2-5,10-15H2,1H3,(H,17,18) |
InChI Key |
RKRWQJWKOXDDSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Coupling
A method inspired by polyunsaturated fatty acid synthesis employs Grignard reagents to build the carbon chain. For example:
- Starting Material : Protected alkyne intermediates (e.g., 1-(2’-tetrahydropyranyloxy)-undec-10-yne-1-ol).
- Coupling : Reaction with (Z)-1-bromohept-1-ene via palladium-catalyzed cross-coupling to form an enyne intermediate.
- Hydrogenation : Stereoselective hydrogenation of the triple bond using Lindlar catalyst and quinoline yields the cis-diene structure.
- Deprotection and Oxidation : Acidic cleavage of the THP group followed by Jones reagent oxidation converts the diol to the carboxylic acid.
Key Reagents/Conditions : PdCl₂(bn)₂, CuI, piperidine (coupling); H₂, Lindlar catalyst (hydrogenation); CrO₃/H₂SO₄ (oxidation).
Ti-Catalyzed Cyclomagnesiation
This method leverages titanium-catalyzed reactions to form cyclopropane intermediates, enabling precise diene formation:
- Substrate : Oxygenated 1,2-dienes (e.g., tetrahydropyran-protected hepta-5,6-diene-1-ol).
- Cyclomagnesiation : Reaction with EtMgBr and Cp₂TiCl₂ forms magnesacyclopentane.
- Hydrolysis : Acidic workup yields 1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol.
- Oxidation : Jones reagent converts diols to dienoic acids.
Yield : ~57% for oxidation step.
Enzymatic and Microbial Synthesis
Biocatalytic approaches offer regioselectivity and milder conditions.
Soybean Lipoxygenase (LOX)
LOX enzymes catalyze peroxidation of polyunsaturated fatty acids (PUFAs) to introduce hydroperoxide groups, which can be reduced or modified:
- Substrate : Linoleic acid (C₁₈H₃₂O₂).
- Oxidation : LOX-IB in phosphate buffer (pH 6) generates 9-hydroperoxy-octadecadienoic acid (HPODE).
- Reduction : Hydrogenation or enzymatic reduction yields conjugated dienes.
Limitation : Requires additional steps to adjust chain length for C₁₆ analogs.
Microbial Conversion
Strains like Pseudomonas aeruginosa convert palmitoleic acid (C₁₆H₃₀O₂) to dienoic acids via desaturase enzymes:
- Substrate : Palmitoleic acid in PGY medium.
- Cultivation : Aerobic growth induces Δ9 and Δ12 desaturases.
- Extraction : Fatty acids isolated via saponification and methyl esterification.
Yield : Variable; depends on strain specificity and growth conditions.
Ozonolysis-Based Functionalization
Ozonolysis is used to cleave double bonds for structural analysis or intermediate generation:
- Oxidative Ozonolysis :
- Reductive Ozonolysis :
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Hexadeca-8,10-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Major Products:
Epoxides and Diols: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Esters and Amides: Formed from substitution reactions.
Scientific Research Applications
Biomedical Research Applications
Hexadeca-8,10-dienoic acid has been studied for its potential therapeutic effects, particularly in the context of cancer and inflammation.
Anticancer Properties
- Mechanism of Action :
- Case Study :
Anti-inflammatory Effects
- Mechanism :
- Case Study :
Industrial Chemistry Applications
This compound serves as a precursor in the synthesis of various industrial compounds. Its unique structure allows it to be utilized in producing specialty chemicals and surfactants.
Synthesis and Production
-
Synthetic Routes :
- The compound can be synthesized through alkenylation reactions under controlled conditions to introduce double bonds at specific positions.
-
Industrial Use :
- It is used in the production of lubricants and emulsifiers due to its surfactant properties.
Pesticide Development
This compound has been explored for its potential use in developing environmentally friendly pesticides.
- Insecticidal Properties :
- Case Study :
Data Summary Table
Mechanism of Action
The mechanism of action of hexadeca-8,10-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a signaling molecule, modulating various cellular pathways and processes . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .
Comparison with Similar Compounds
Structural Variations by Chain Length and Functional Groups
Table 1: Structural Comparison of Hexadeca-8,10-dienoic Acid and Related Compounds
Key Observations:
- Chain Length : Shorter chains (e.g., C12 in ) reduce hydrophobicity, while longer chains (e.g., C18 in ) may enhance membrane integration.
- Functional Groups : Epoxy (e.g., ), oxo (e.g., ), and hydroxyl groups (e.g., ) modulate reactivity and bioactivity. For instance, oxo groups in C18 analogs correlate with antitumor potency .
- Double Bond Geometry : The (7E,10E) isomer in exhibits distinct physicochemical properties compared to the 8,10-diene system, influencing applications in lipid-based formulations .
Table 2: Bioactivity Comparison
Key Mechanisms:
- Antitumor Effects: C18 oxo-dienoic acids () likely act via apoptosis induction or cell cycle arrest, though exact targets require validation.
- Antimicrobial Activity : F16 in is part of lipopeptides that disrupt microbial membranes.
- Anti-Inflammatory Action : (7Z,10Z)-isomer in suppresses NF-κB activation, similar to CLA in .
Q & A
Basic Research Questions
Q. How can hexadeca-8,10-dienoic acid be structurally characterized using spectroscopic methods?
- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy for determining double-bond positions and stereochemistry. For example, -NMR can resolve coupling patterns of protons adjacent to double bonds (e.g., δ 5.3–5.4 ppm for conjugated dienes), while -NMR identifies carbonyl carbons (δ ~170–180 ppm) and unsaturated carbons. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight (M at m/z 252.39) and fragmentation patterns .
- Validation : Compare spectral data with synthetic standards or literature values for (7Z,10Z)-hexadeca-7,10-dienoic acid (CAS 28290-73-5) .
Q. What are the primary synthetic routes for this compound?
- Approaches :
Halogenation of 1,4-diols : Use group 5/6 metal halides (e.g., NbCl) to catalyze acylative cleavage of ethers, yielding dienyl intermediates .
Epoxidation followed by ring-opening : Fungal peroxygenases (UPO) selectively epoxidize dienes (e.g., regioselective formation of 13,14-epoxyhexadeca-7,10-dienoic acid), which can be reduced to retain the diene structure .
- Challenges : Ensure stereochemical control during synthesis to avoid undesired isomers.
Advanced Research Questions
Q. How can regioselectivity in the enzymatic epoxidation of this compound be optimized?
- Experimental Design :
- Use fungal peroxygenases (e.g., Agrocybe aegerita UPO) under controlled pH (5–7) and temperature (25–30°C).
- Monitor reaction progress via HPLC-MS to quantify epoxide formation (retention time ~12–15 min under reverse-phase conditions) .
- Data Interpretation : Compare kinetic parameters (e.g., , ) across enzyme variants to identify mutations enhancing regioselectivity.
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
- Case Study : In tumor cell proliferation assays, discrepancies in IC values may arise from differences in cell lines (e.g., HepG2 vs. MCF-7) or solvent effects (DMSO vs. ethanol).
- Resolution :
Standardize assay conditions (e.g., solvent concentration ≤0.1% v/v).
Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. How does the stereochemistry of this compound influence its interaction with lipid membranes?
- Methodology :
- Prepare liposomes with phosphatidylcholine and incorporate (7Z,10Z)- or (7E,10E)-isomers.
- Use differential scanning calorimetry (DSC) to measure phase transition temperatures, revealing isomer-specific effects on membrane fluidity .
- Advanced Analysis : Molecular dynamics simulations can model diene positioning within bilayers.
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Wear nitrile gloves (EN 374-compliant) and flame-retardant lab coats to prevent skin contact.
- Use fume hoods for solvent-based reactions; avoid incompatible materials (e.g., strong oxidizers) .
Q. How can researchers optimize chromatographic separation of this compound from complex mixtures?
- Techniques :
- HPLC : Use a C18 column with isocratic elution (acetonitrile:water, 70:30 v/v, 0.1% formic acid) for baseline resolution.
- GC-MS : Derivatize with BSTFA to enhance volatility and detect at m/z 252 (molecular ion) .
Data Reproducibility and Reporting
Q. What criteria ensure reproducibility in synthesizing this compound derivatives?
- Documentation :
- Report reaction conditions (catalyst loading, solvent purity, temperature gradients).
- Include -NMR yields and chromatographic purity (>95%) in supplementary materials .
Q. How should researchers design dose-response studies for this compound in cellular assays?
- Protocol :
Test a logarithmic concentration range (0.1–100 μM).
Use triplicate wells and include vehicle controls to account for solvent cytotoxicity.
Normalize data to housekeeping genes (e.g., GAPDH) in qPCR-based mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
